1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one
Description
Properties
IUPAC Name |
1,1-diethoxy-4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3Si/c1-6-13-11(14-7-2)10(12)8-9-15(3,4)5/h11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUMCZDPRJUPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C#C[Si](C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of TEB and Functionalization
TEB is synthesized via nucleophilic addition of ethyl vinyl ether to acetylene derivatives, followed by ketalization. The compound’s tetraethoxy configuration stabilizes the alkyne moiety while permitting regioselective modifications. Introduction of the trimethylsilyl group is achieved through:
- Sonogashira Coupling : Palladium-catalyzed cross-coupling of TEB with trimethylsilylacetylene installs the silyl group at the terminal alkyne position. This step typically employs CuI as a co-catalyst and triethylamine as a base, yielding a silylated TEB derivative in >85% efficiency.
- Silylation Post-Coupling : Alternatively, the terminal alkyne of TEB is deprotonated with a strong base (e.g., LDA) and treated with trimethylsilyl chloride, forming the silyl-protected alkyne.
Acid-Catalyzed Deketalization
The critical deketalization step converts the ethoxy ketal groups into a ketone while retaining the silyl substituent. This is achieved using:
- Moist Acetone with Dowex 50W : A mixture of acetone and water (5:1 v/v) containing the acidic ion-exchange resin Dowex 50W selectively cleaves two ethoxy groups at 60°C, yielding the ynone. Reaction progress is monitored via TLC, with typical isolated yields of 75–90%.
- Para-Toluenesulfonic Acid (p-TsOH) : In anhydrous tetrahydrofuran (THF), p-TsOH (0.1 equiv.) facilitates deketalization at reflux, providing the product in 82–94% yield.
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone/H2O (5:1) |
| Catalyst | Dowex 50W |
| Temperature | 60°C |
| Time | 4–6 hours |
| Yield | 75–90% |
Oxidation of Propargyl Alcohol Precursors
An alternative strategy involves the oxidation of propargyl alcohols bearing ethoxy and silyl groups. This method is advantageous for introducing stereochemical control and functional diversity.
Synthesis of Propargyl Alcohols
The precursor 1,1-diethoxy-4-(trimethylsilyl)but-3-yn-2-ol is synthesized via:
- Grignard Addition : Reaction of 1,1-diethoxybut-3-yn-2-one with trimethylsilylmagnesium bromide in THF at −78°C, followed by quenching with ammonium chloride.
- Reductive Alkynylation : Nickel-catalyzed coupling of ethoxy-protected aldehydes with trimethylsilylacetylene under hydrogenation conditions.
Oxidation to Ynones
The propargyl alcohol is oxidized to the corresponding ynone using:
- Dess–Martin Periodinane (DMP) : Treatment with DMP (1.2 equiv.) in dichloromethane at room temperature affords the ynone in 88–95% yield. This reagent avoids overoxidation and is compatible with silyl groups.
- Pyridinium Chlorochromate (PCC) : In dichloromethane with molecular sieves, PCC (1.5 equiv.) oxidizes the alcohol to the ketone in 70–85% yield. Excess PCC must be avoided to prevent alkyne degradation.
Comparative Oxidation Efficiency
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DMP | CH2Cl2 | RT | 88–95 |
| PCC | CH2Cl2 | 0°C to RT | 70–85 |
Silylation of Terminal Alkynes
Direct silylation of preformed ynones offers a modular approach to installing the trimethylsilyl group.
Deprotonation and Silylation
- Base-Mediated Silylation : The terminal alkyne of 1,1-diethoxybut-3-yn-2-one is deprotonated with n-BuLi in THF at −78°C, followed by addition of trimethylsilyl chloride. This method achieves 65–78% yield but risks side reactions with the ketone.
- Copper(I)-Catalyzed Coupling : Using CuI and TMEDA, the ynone reacts with hexamethyldisilane (HMDS) to form the silylated product in 80–88% yield.
Mechanistic Considerations
Deketalization Pathway
The acid-catalyzed cleavage of TEB proceeds via a hemiketal intermediate, where protonation of an ethoxy oxygen initiates nucleophilic attack by water. Sequential elimination of ethanol generates the conjugated ynone. The trimethylsilyl group remains inert due to its strong σ-donating properties, which stabilize the alkyne against electrophilic attack.
Oxidation Dynamics
DMP oxidizes propargyl alcohols through a hypervalent iodine intermediate, facilitating two-electron transfer to form the ketone. The reaction’s mild conditions preserve the silyl moiety, whereas PCC operates via single-electron transfer, requiring careful stoichiometric control to avoid overoxidation.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Michael Addition Reactions : The compound can react with nucleophiles to form Michael adducts, which are crucial intermediates in the synthesis of pharmaceuticals and natural products.
- Diels-Alder Reactions : It has been utilized in Diels-Alder cycloaddition reactions, leading to the formation of cyclohexadiene derivatives. These reactions are essential for constructing cyclic compounds that are prevalent in many natural products .
Case Study: Diels-Alder Reactions
In a study published by Arkivoc, this compound was reacted with several conjugated dienes. The expected cyclohexa-1,4-diene adducts were formed but were unstable and quickly aromatized to benzene derivatives. This behavior highlights the compound's potential in synthesizing aromatic systems .
Medicinal Chemistry
The compound's derivatives have been explored for their potential therapeutic applications. Notably:
- Anticancer Activity : Research has demonstrated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving molecular docking and interaction with DNA have shown promising results for anticancer drug development .
Case Study: Anticancer Screening
In a study assessing the anticancer activity of synthesized derivatives, this compound derivatives were tested against multiple cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated significant cytotoxicity, suggesting its utility as a lead compound in drug development .
Materials Science
The compound's reactivity lends itself to applications in materials science:
- Polymer Chemistry : Its ability to undergo polymerization reactions makes it suitable for developing new materials with tailored properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Involved in Michael addition and Diels-Alder reactions |
| Medicinal Chemistry | Anticancer drug development | Derivatives show cytotoxicity against cancer cell lines |
| Materials Science | Development of new polymers | Enhances properties like strength and stability |
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one involves its reactivity as a dienophile in Diels-Alder reactions. The compound’s electron-withdrawing groups enhance its ability to participate in cycloaddition reactions, forming cyclohexene derivatives. The trimethylsilyl group can also undergo protodesilylation, leading to further functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
Physical and Spectral Properties
Biological Activity
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a butynone core substituted with diethoxy and trimethylsilyl groups. Its molecular formula is CHOSi, which contributes to its reactivity and interaction with biological systems.
Biological Activities
Research has identified several biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of alkynyl groups in related compounds has been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
Compounds containing alkynyl functionalities have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
3. Antioxidant Effects
The antioxidant activity of related compounds has been noted in several studies, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induction of apoptosis | , |
| Antimicrobial | Disruption of cell membranes | , |
| Antioxidant | Free radical scavenging | , |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of structurally similar compounds, it was found that treatment with these compounds led to significant reductions in tumor size in xenograft models. The underlying mechanisms included the activation of apoptotic pathways and modulation of key signaling molecules involved in cancer progression .
Case Study: Antimicrobial Efficacy
A series of experiments demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations that could be utilized in therapeutic formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
